molecular formula C20H16ClN3O2 B2700945 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326837-67-5

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one

Numéro de catalogue: B2700945
Numéro CAS: 1326837-67-5
Poids moléculaire: 365.82
Clé InChI: PPFPSXODYJLTMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one (molecular formula: C₂₀H₁₆ClN₃O₂; molecular weight: 365.81 g/mol) is a heterocyclic compound featuring a 1,4-dihydroquinolin-4-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-chlorophenyl group and a propyl chain at the 1-position . The oxadiazole moiety is known for its electron-deficient aromatic character, which enhances π-π stacking interactions in biological systems, while the 3-chlorophenyl group contributes to steric and electronic modulation.

Propriétés

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-2-10-24-12-16(18(25)15-8-3-4-9-17(15)24)20-22-19(23-26-20)13-6-5-7-14(21)11-13/h3-9,11-12H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFPSXODYJLTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability .

Applications De Recherche Scientifique

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Key Differences

Property 3-Chlorophenyl Analog (Target Compound) 2-Chlorophenyl Analog (BF22796)
Chlorine Position Para (3-position) Ortho (2-position)
Molecular Weight 365.81 g/mol 365.81 g/mol
Steric Effects Reduced steric hindrance Increased steric hindrance
Electronic Effects Moderate electron-withdrawing Stronger electron-withdrawing
Potential Bioactivity* Enhanced binding to planar targets Altered binding due to sterics

*Inferred from structure-activity relationship (SAR) principles: Ortho-substituents often disrupt coplanarity of aromatic systems, reducing binding affinity to flat enzymatic pockets compared to para-substituted analogs .

Core Structure Variations

Comparison with Piperidine-Based Analogs

lists compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol, which share the propyl chain but replace the dihydroquinolinone-oxadiazole core with a piperidine ring.

Property Target Compound Piperidine Analog
Core Structure Dihydroquinolinone-oxadiazole Piperidine
Aromaticity High (conjugated system) Moderate (non-aromatic ring)
Electron Density Electron-deficient (oxadiazole) Electron-rich (piperidine)
Functional Groups Chlorophenyl, oxadiazole Methylsulfonyl, hydroxyl
Potential Applications Kinase inhibition, antimicrobials CNS-targeted therapies

Piperidine analogs are more flexible and may exhibit better blood-brain barrier penetration, whereas the rigid dihydroquinolinone-oxadiazole system favors selective enzyme binding .

Comparison with Heterocyclic Sulfur-Containing Compounds

describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, which replaces the oxadiazole with a pyrazole ring and introduces a sulfanyl group.

Key Contrasts

Property Target Compound Pyrazole-Sulfanyl Analog
Heterocycle 1,2,4-Oxadiazole Pyrazole
Substituents 3-Chlorophenyl 3-Chlorophenylsulfanyl
Electronic Profile Electron-deficient Electron-rich (sulfur, CF₃)
Reactivity Stable under physiological conditions Potential metabolic oxidation

The pyrazole-sulfanyl analog’s trifluoromethyl group enhances metabolic stability but may increase hydrophobicity, whereas the oxadiazole in the target compound improves solubility and hydrogen-bonding capacity .

Research Findings and Implications

Substituent Position Matters : The 3-chlorophenyl group likely optimizes target binding compared to its 2-chloro isomer by minimizing steric clashes .

Core Heterocycle Dictates Function : Oxadiazole-containing compounds exhibit distinct electronic properties compared to piperidine or pyrazole analogs, favoring interactions with enzymatic active sites .

Trade-offs in Stability vs. Bioavailability : Sulfur-containing analogs () may face oxidative metabolism challenges, whereas the oxadiazole core offers a balance of stability and reactivity .

Activité Biologique

The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H19ClN4OC_{18}H_{19}ClN_4O, and it features a complex structure that includes a quinoline core and an oxadiazole moiety. The presence of the chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with oxadiazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds similar to 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one have demonstrated anti-inflammatory effects in vitro. For example, certain oxadiazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of the p53 signaling pathway . A study showed that similar compounds inhibited tumor growth in xenograft models by inducing cell cycle arrest .

Case Studies

StudyFindingsReference
Antimicrobial ScreeningDemonstrated significant inhibition against E. coli and S. aureus
Anti-inflammatory AssessmentReduced TNF-alpha levels by 50% in macrophage cultures
Anticancer EfficacyInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM

The biological activity of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways related to inflammation and cancer progression.
  • DNA Interaction : Some derivatives interact with DNA, leading to disruptions in replication and transcription processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and what experimental validations are critical?

  • Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. Key steps include:

  • Oxadiazole formation : Cyclization of amidoxime intermediates with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC).
  • Quinolinone functionalization : Alkylation at the 1-position using propyl halides in the presence of a base (e.g., K₂CO₃ in DMF).
  • Validation: Confirm intermediate structures via 1H^1H-/13C^{13}C-NMR and monitor reaction progress via TLC or HPLC. Final purity should be assessed using high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. How should researchers design experiments to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Methodological steps:

  • Variable-temperature NMR : Identify conformational changes by acquiring spectra at 25°C, 50°C, and −20°C.
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals.
  • Crystallography : Resolve ambiguities via single-crystal XRD to confirm solid-state conformation .

Advanced Research Questions

Q. What catalytic strategies can improve the yield of the oxadiazole ring formation, and how can side reactions be minimized?

  • Answer : Optimize cyclization using:

  • Catalytic systems : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) to enhance regioselectivity .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Side-reaction mitigation : Add molecular sieves to remove water (prevents hydrolysis) and monitor reaction time to avoid over-oxidation. Kinetic studies (e.g., in situ IR) can identify optimal termination points .

Q. How can computational methods (e.g., DFT) guide the analysis of this compound’s electronic properties and reactivity?

  • Answer :

  • Frontier molecular orbitals : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
  • Transition-state modeling : Simulate reaction pathways (e.g., oxadiazole cyclization) to identify energy barriers and regiochemical outcomes.
  • Solvent interactions : Use COSMO-RS models to evaluate solvent effects on solubility and reaction kinetics. Pair computational results with experimental UV-Vis and cyclic voltammetry data for validation .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses of similar N-heterocyclic compounds?

  • Answer :

  • Standardized conditions : Document exact stoichiometry, solvent purity, and temperature gradients.
  • Quality control : Implement in-line analytics (e.g., LC-MS) for intermediates.
  • Batch consistency : Use statistical tools (e.g., ANOVA) to compare yields across trials and identify critical variables (e.g., catalyst aging) .

Q. How should researchers address discrepancies between theoretical and observed biological activity (e.g., in enzyme inhibition assays)?

  • Answer :

  • Dose-response validation : Repeat assays with varying concentrations to rule out false positives/negatives.
  • Metabolite profiling : Use LC-MS/MS to detect degradation products interfering with activity.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., chloro to fluoro) to correlate structure-activity relationships (SAR) .

Data Reporting Standards

Q. What metadata is essential for publishing synthetic and spectroscopic data on this compound?

  • Answer : Include:

  • Synthetic details : Catalyst/reagent sources, reaction atmosphere (N₂, air), and purification methods (e.g., column chromatography gradients).
  • Spectroscopic parameters : NMR solvent, reference peaks, and instrument resolution (e.g., 400 MHz vs. 600 MHz).
  • Crystallographic data : Deposit CIF files with the Cambridge Structural Database (CSD) and report R-factors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.